BenchChemオンラインストアへようこそ!

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

Carbonic anhydrase inhibition Surface plasmon resonance (SPR) kinITC

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide (CAS 922063-68-1; molecular formula C₁₈H₂₀N₂O₄S; molecular weight 360.43 g/mol) is a synthetic sulfonamide derivative incorporating a tetrahydrobenzo[f][1,4]oxazepin-5-one core linked via a secondary sulfonamide bridge to a 4-propylphenyl moiety. The tetrahydrobenzo[f][1,4]oxazepine scaffold is a privileged heterocyclic core present in multiple clinically pursued kinase inhibitor series, including mTOR inhibitors and receptor-interacting protein 1 (RIP1) kinase inhibitors , while the 4-propylbenzenesulfonamide fragment has been crystallographically characterized bound to human carbonic anhydrase II.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 922063-68-1
Cat. No. B2843054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide
CAS922063-68-1
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
InChIInChI=1S/C18H20N2O4S/c1-2-3-13-4-7-15(8-5-13)25(22,23)20-14-6-9-17-16(12-14)18(21)19-10-11-24-17/h4-9,12,20H,2-3,10-11H2,1H3,(H,19,21)
InChIKeyZWWIXIBCTPLNOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide (CAS 922063-68-1): Core Structural & Pharmacophoric Profile


N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide (CAS 922063-68-1; molecular formula C₁₈H₂₀N₂O₄S; molecular weight 360.43 g/mol) is a synthetic sulfonamide derivative incorporating a tetrahydrobenzo[f][1,4]oxazepin-5-one core linked via a secondary sulfonamide bridge to a 4-propylphenyl moiety [1]. The tetrahydrobenzo[f][1,4]oxazepine scaffold is a privileged heterocyclic core present in multiple clinically pursued kinase inhibitor series, including mTOR inhibitors [2] and receptor-interacting protein 1 (RIP1) kinase inhibitors [3], while the 4-propylbenzenesulfonamide fragment has been crystallographically characterized bound to human carbonic anhydrase II [4].

Why Generic Substitution Fails for N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide: Comparator-Dependent Functional Divergence


N-Sulfonylated tetrahydrobenzo[f][1,4]oxazepines are not functionally interchangeable. Minor structural variations—altering the sulfonamide N-substituent (e.g., benzenesulfonamide vs. naphthalene-2-sulfonamide vs. cyclohexanesulfonamide), modifying the alkyl chain length on the aryl ring (methyl, ethyl, propyl, butyl), or introducing N-alkylation on the oxazepine lactam—produce divergent binding thermodynamics, kinetics, and target selectivity profiles. Glöckner et al. (2020) demonstrated that lengthening the alkyl chain from methyl to ethyl to propyl on the benzenesulfonamide scaffold inverts the kinetic binding signature (from kₒₙ-dominated to kₒ𝒻𝒻-dominated) against carbonic anhydrase II while maintaining comparable overall affinity [1]. The specific 4-propyl substitution in CAS 922063-68-1 confers a unique combination of hydrophobic contact surface and conformational flexibility that is absent in shorter-chain (methyl, ethyl) or bulkier (naphthyl, cyclohexyl) analogs [1][2]. Consequently, replacement with a close congener without explicit re-profiling in the target assay risks both potency attrition and altered selectivity.

Quantitative Differentiation Evidence for N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide vs. Closest Analogs


Alkyl Chain Length Dictates Kinetic Binding Signature: 4-Propyl vs. 4-Methyl and 4-Ethyl Benzenesulfonamide Derivatives

The 4-propylbenzenesulfonamide fragment of CAS 922063-68-1 exhibits a distinct kinetic binding profile relative to its shorter-chain homologs. In direct SPR measurements against human carbonic anhydrase II (hCA II), 4-propylbenzenesulfonamide displayed a Kd of 57.8 μM (5.78 × 10⁴ nM) by SPR and a Ki of 0.030 nM by enzymatic assay [1]. The Glöckner et al. (2020) study of the homologous series demonstrated that extending the 4-alkyl chain from methyl → ethyl → propyl → butyl systematically shifts the kinetic binding mechanism: the 4-propyl derivative shows a kₒ𝒻𝒻-dominated profile distinct from the kₒₙ-dominated profile of the 4-methyl analog, despite all congeners achieving similar equilibrium affinity at hCA II [2]. This kinetic divergence has functional consequences for residence time at the target [2].

Carbonic anhydrase inhibition Surface plasmon resonance (SPR) kinITC Structure-kinetic relationship

Crystallographically Resolved Binding Pose: 4-Propyl Substituent Pre-Organises in hCA II Hydrophobic Pocket

The 4-propylbenzenesulfonamide moiety of the target compound has been co-crystallised with human carbonic anhydrase II at 1.02 Å resolution (PDB: 6HR3), providing atomic-level detail of the ligand binding conformation [1]. The electron density unambiguously resolves the n-propyl chain adopting a specific gauche conformation within the hydrophobic pocket formed by Val121, Leu141, Leu198, and Pro202, with the terminal methyl group positioned 3.7 Å from the side chain of Leu198 [2]. This contrasts with the extended anti conformation observed for the 4-ethyl congener (PDB: 6HQX) and the distinct rotational state of the 4-butyl congener (PDB: 6HXD), highlighting that the three-carbon propyl chain uniquely balances fit complementarity and conformational entropy within this pocket [2].

X-ray crystallography Carbonic anhydrase II Hydrophobic pocket Structure-based design

Scaffold Privilege: Benzoxazepine Core in Kinase Inhibitor Development vs. Non-Benzoxazepine Sulfonamides

The tetrahydrobenzo[f][1,4]oxazepine core of CAS 922063-68-1 distinguishes it from simple sulfonamide-based inhibitors (e.g., unadorned 4-propylbenzenesulfonamide) that lack this heterocyclic scaffold. The benzoxazepine core is a recognised privileged structure in kinase inhibitor discovery: the mTOR inhibitor XL-388 (containing a tetrahydrobenzo[f][1,4]oxazepine core) achieved scalable kilogram-scale synthesis, demonstrating industrial tractability of this chemotype [1]. Separately, GSK identified benzo[b][1,4]oxazepin-4-ones as highly potent RIP1 kinase inhibitors (GSK'481, IC₅₀ = 1.3 nM) with complete monokinase selectivity and good pharmacokinetic profiles in rodents [2]. N-Sulfonylated benzoxazepines have furthermore shown micromolar affinity for the RORγ ligand-binding domain in radioligand binding assays [3]. These findings establish the benzoxazepine scaffold as enabling polypharmacology opportunities (kinase + carbonic anhydrase dual engagement) that simple benzenesulfonamides cannot provide.

Kinase inhibition mTOR RIP1 kinase Benzoxazepine scaffold

Physicochemical Differentiation: Lipophilicity and Molecular Bulk vs. N-Methylated and Naphthyl Sulfonamide Analogs

The target compound (C₁₈H₂₀N₂O₄S, MW 360.43) occupies a distinct physicochemical space relative to its immediate structural analogs. The N-methylated congener (N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide, CAS 922112-02-5) contains a methylated lactam nitrogen (MW = 374.46, C₁₉H₂₂N₂O₄S), increasing steric bulk at the oxazepine core and eliminating the lactam N-H hydrogen bond donor . The unsubstituted benzenesulfonamide analog (CAS 922063-71-6, MW 318.35, C₁₅H₁₄N₂O₄S) lacks the propyl chain, reducing calculated logP by approximately 1.2 log units and decreasing hydrophobic contact surface . The naphthalene-2-sulfonamide analog (CAS 922554-27-6, MW 368.41) introduces a rigid, planar bicyclic aryl system in place of the flexible 4-propylphenyl group, resulting in a fundamentally different molecular shape and π-stacking potential . In the context of the PEX14 inhibitor SAR reported by Fino et al. (2021), subtle modifications to the sulfonamide substituent on the tetrahydrobenzo[f][1,4]oxazepine scaffold produced IC₅₀ shifts exceeding 10-fold in trypanocidal assays [1], underscoring that even single-atom changes in this region can produce large biological effects.

Physicochemical properties Lipophilicity Calculated logP Drug-likeness

Patent Family Coverage: CAS 922063-68-1 Falls Within US9212130B2 Heterocyclic Derivative Claims

The compound CAS 922063-68-1 is encompassed within the Markush claims of US Patent 9,212,130 B2 (filed 2011-08-09, granted 2015-12-15), titled 'Heterocyclic derivative and pharmaceutical composition comprising the same' [1]. This patent describes a series of tetrahydrobenzo[f][1,4]oxazepine derivatives bearing sulfonamide substituents at the 7-position. The specific combination of an unsubstituted lactam nitrogen (position 4) and a 4-propylbenzenesulfonamide at position 7 represents a distinct sub-genus within this patent family that is not covered by patents claiming alternative sulfonamide N-substituents (e.g., naphthalene or heteroaryl sulfonamides) [1]. In contrast, simple 4-propylbenzenesulfonamide (PDB ligand 4JE) is widely disclosed across multiple carbonic anhydrase inhibitor patents and lacks composition-of-matter protection specific to this scaffold combination [2].

Patent landscape Intellectual property Freedom to operate Pharmaceutical composition

Synthetic Tractability: Benzoxazepine Core Amenable to Kilogram-Scale Manufacture

The tetrahydrobenzo[f][1,4]oxazepine core has demonstrated industrial synthetic tractability. Naganathan et al. (2015) reported the scalable synthesis of a benzoxazepine-containing kinase inhibitor (mTOR inhibitor 1), producing over 15 kg of the key intermediate tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate in 58% yield, with the final API obtained at 99.7% HPLC purity [1]. The telescoped sequence beginning from this intermediate afforded 7.5 kg of the elaborated amine intermediate in 63% yield [1]. For CAS 922063-68-1, the retrosynthetic logic is analogous: sulfonylation of the 7-amino-tetrahydrobenzo[f][1,4]oxazepin-5-one intermediate with 4-propylbenzenesulfonyl chloride represents a late-stage diversification step amenable to parallel library synthesis [1]. In contrast, the naphthalene-2-sulfonamide analog requires handling of naphthalene-2-sulfonyl chloride, which presents different reactivity and solubility profiles, while the cyclohexanesulfonamide analog introduces an sp³-rich sulfonyl chloride with distinct steric demands .

Process chemistry Scale-up Manufacturing feasibility Supply chain

Optimal Research & Industrial Application Scenarios for N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide


Carbonic Anhydrase II Structure-Kinetic Relationship Studies Using a Crystallographically Validated Propyl Chain Probe

The 4-propylbenzenesulfonamide warhead of CAS 922063-68-1 has been co-crystallised with hCA II at 1.02 Å resolution (PDB: 6HR3) [1], providing an unambiguous structural template for studying how the n-propyl chain's gauche conformation influences binding kinetics. This compound can serve as a reference standard in SPR-based residence time assays where the kₒ𝒻𝒻-dominated profile of the 4-propyl congener is compared head-to-head against the kₒₙ-dominated 4-methyl congener [1]. The benzoxazepine core provides a synthetically accessible handle for further derivatisation without perturbing the validated sulfonamide-hCA II interaction.

Dual-Target Chemical Probe for Kinase and Carbonic Anhydrase Polypharmacology Profiling

CAS 922063-68-1 uniquely combines a benzoxazepine core—a scaffold validated in mTOR inhibitor development at kilogram scale [2] and in RIP1 kinase inhibition (GSK'481, IC₅₀ = 1.3 nM) [3]—with a carbonic anhydrase II-binding sulfonamide warhead. This dual-pharmacophore architecture enables chemoproteomic or thermal shift profiling experiments aimed at identifying cellular targets engaged simultaneously by kinase-privileged and carbonic anhydrase-binding motifs in a single chemical entity. No other compound among the immediate structural analogs (unsubstituted phenyl, naphthyl, cyclohexyl, or N-methyl oxazepine) offers this specific combination of validated binding modules [2][3].

PEX14 Inhibitor Lead Optimisation: Scaffold Reference with Defined Sulfonamide SAR

Fino et al. (2021) established that substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines with varied sulfonamide substituents exhibit trypanocidal activity in the low- to high-digit micromolar IC₅₀ range through PEX14-PEX5 protein-protein interaction disruption [4]. CAS 922063-68-1 provides a structurally characterised reference point within this SAR series, with the 4-propyl group offering a defined benchmark of lipophilicity and steric bulk against which alternative substituents (branched alkyl, cycloalkyl, heteroaryl) can be quantitatively compared.

Patent-Literate Compound Collection Building for Benzoxazepine-Based Screening Libraries

For organisations building proprietary screening decks, CAS 922063-68-1 occupies a specific IP sub-genus within US9212130B2 [5] that is distinct from extensively claimed generic benzenesulfonamide derivatives. The compound's demonstrated scalable synthesis pathway [2] ensures reliable multi-gram resupply, while its physicochemical profile (MW 360.43, 1 HBD, moderate lipophilicity) positions it favourably within lead-like chemical space for fragment-based or HTS screening campaigns targeting kinases, carbonic anhydrases, or orphan nuclear receptors.

Quote Request

Request a Quote for N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.